molecular formula C17H15N3O5S B7707579 N-((2-hydroxyquinolin-3-yl)methyl)-N-methyl-4-nitrobenzenesulfonamide

N-((2-hydroxyquinolin-3-yl)methyl)-N-methyl-4-nitrobenzenesulfonamide

Cat. No.: B7707579
M. Wt: 373.4 g/mol
InChI Key: IMHCRIHBCOFJQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((2-hydroxyquinolin-3-yl)methyl)-N-methyl-4-nitrobenzenesulfonamide, also known as NSC745887, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound has shown promising results in several scientific research studies, and its unique chemical structure has made it an attractive target for further investigation.

Mechanism of Action

Target of Action

It’s known that quinoline derivatives, which this compound is a part of, have a broad range of biological activities . They have been found to have antibacterial, antifungal, antimalarial, anthelmintic, anticonvulsant, cardiotonic, anti-inflammatory, and analgesic activities .

Mode of Action

Quinoline derivatives are known to participate in both electrophilic and nucleophilic substitution reactions . The exact interaction with its targets and the resulting changes would depend on the specific biological activity of the compound.

Biochemical Pathways

Given the broad range of biological activities of quinoline derivatives , it can be inferred that multiple pathways could be affected, leading to various downstream effects.

Result of Action

Given the range of biological activities of quinoline derivatives , the effects could be diverse depending on the specific activity of the compound.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-((2-hydroxyquinolin-3-yl)methyl)-N-methyl-4-nitrobenzenesulfonamide for lab experiments is its potent anti-cancer activity. This makes it an attractive target for further investigation as a potential cancer therapy. However, one of the limitations of this compound is its relatively low solubility in water, which can make it difficult to work with in certain experimental settings.

Future Directions

There are several potential future directions for the study of N-((2-hydroxyquinolin-3-yl)methyl)-N-methyl-4-nitrobenzenesulfonamide. One area of research could be the development of new analogs or derivatives of this compound with improved solubility and/or potency. Another potential area of research could be the investigation of this compound in combination with other cancer therapies, such as chemotherapy or radiation therapy. Additionally, further studies could be conducted to investigate the exact mechanism of action of this compound and to identify potential biomarkers for predicting its efficacy in different types of cancer cells.

Synthesis Methods

The synthesis of N-((2-hydroxyquinolin-3-yl)methyl)-N-methyl-4-nitrobenzenesulfonamide involves the reaction of 2-hydroxy-3-formylquinoline and N-methyl-4-nitrobenzenesulfonamide in the presence of a base catalyst. This reaction results in the formation of the desired compound, which can be purified using various techniques such as column chromatography or recrystallization.

Scientific Research Applications

N-((2-hydroxyquinolin-3-yl)methyl)-N-methyl-4-nitrobenzenesulfonamide has been studied for its potential therapeutic applications in several scientific research studies. One of the most promising applications of this compound is in the treatment of cancer. Studies have shown that this compound exhibits potent anti-cancer activity against several different types of cancer cells, including breast, lung, and colon cancer cells.

Properties

IUPAC Name

N-methyl-4-nitro-N-[(2-oxo-1H-quinolin-3-yl)methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O5S/c1-19(26(24,25)15-8-6-14(7-9-15)20(22)23)11-13-10-12-4-2-3-5-16(12)18-17(13)21/h2-10H,11H2,1H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMHCRIHBCOFJQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC2=CC=CC=C2NC1=O)S(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.